2-Amino-5-fluorophenylboronic acid hydrochloride molecular weight
2-Amino-5-fluorophenylboronic acid hydrochloride molecular weight
An In-Depth Technical Guide to 2-Amino-5-fluorophenylboronic acid hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction
2-Amino-5-fluorophenylboronic acid hydrochloride is a versatile synthetic building block of significant interest to researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing a nucleophilic amino group, a metabolically robust fluorine atom, and a versatile boronic acid moiety, makes it a valuable reagent in the synthesis of complex organic molecules. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[1] Boronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[2] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of 2-Amino-5-fluorophenylboronic acid hydrochloride, with a focus on its role in the development of novel therapeutics, particularly kinase inhibitors.
Core Properties and Physicochemical Data
The hydrochloride salt of 2-Amino-5-fluorophenylboronic acid enhances its stability and handling characteristics. The parent compound's properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈BClFNO₂ | [3] |
| Molecular Weight | 191.4 g/mol | [3] |
| CAS Number | 1256355-45-9 | [3] |
| Appearance | Typically a solid | N/A |
| pKa (Boronic Acid) | Estimated to be < 8.0 | [4][5] |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
The pKa of the boronic acid is a critical parameter, particularly for applications in biological systems. The introduction of an electron-withdrawing fluorine atom onto the phenyl ring is expected to lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8). For instance, the closely related 4-amino-3-fluorophenylboronic acid, when acetylated, exhibits a pKa of 7.8, making it more acidic and thus more likely to exist as the boronate anion at physiological pH.[4] This modulation of acidity is a key feature exploited in the design of molecules that interact with biological targets.
Synthesis of 2-Amino-5-fluorophenylboronic acid hydrochloride
The synthesis of aminophenylboronic acids typically involves a multi-step sequence starting from a readily available halogenated aniline. A general and effective method is through a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis. The following protocol is adapted from the synthesis of the isomeric 4-amino-3-fluorophenylboronic acid and is a representative method for preparing the title compound from 2-bromo-4-fluoroaniline.[4]
Synthetic Workflow Diagram
Caption: General synthetic workflow for aminofluorophenylboronic acids.
Detailed Synthesis Protocol
This protocol outlines a plausible synthesis route. Researchers should consult relevant literature and perform appropriate safety assessments before undertaking any experimental work.
Step 1: Protection of the Amino Group
-
Dissolve 2-bromo-4-fluoroaniline in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable protecting group reagent. For example, add trimethylsilyl chloride (TMSCl) dropwise in the presence of a base like triethylamine to form the bis(trimethylsilyl) protected aniline.[4]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent. The protected intermediate is then purified, typically by distillation or chromatography.
Step 2: Borylation
-
Dissolve the protected 2-bromo-4-fluoroaniline in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The lithium-halogen exchange is typically rapid at this temperature.
-
After stirring for a short period (e.g., 30 minutes), add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Isolation
-
Cool the reaction mixture to 0 °C and slowly add aqueous hydrochloric acid (e.g., 2 M HCl). This step hydrolyzes the borate ester and removes the amine protecting group.
-
Stir the mixture vigorously for several hours.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any nonpolar impurities.
-
The aqueous layer, containing the desired product as the hydrochloride salt, can be concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or precipitation from a suitable solvent system (e.g., water/acetone).
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
A primary application of 2-Amino-5-fluorophenylboronic acid hydrochloride in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for constructing the complex biaryl scaffolds often found in biologically active molecules, particularly kinase inhibitors.[6][7]
Suzuki-Miyaura Coupling: Mechanism and Workflow
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid (activated by a base) to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Application Example: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core linked to a substituted phenyl ring. 2-Amino-5-fluorophenylboronic acid hydrochloride is an ideal building block for introducing the 2-amino-5-fluorophenyl moiety, which can engage in crucial hydrogen bonding interactions within the kinase active site. For example, similar aminopyrimidine boronic acids are key intermediates in the synthesis of PI3K/mTOR kinase inhibitors like GDC-0980.[8] The amino group can act as a hydrogen bond donor, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Amino-5-fluorophenylboronic acid hydrochloride
-
Aryl halide (e.g., a chloro- or bromo-substituted heterocycle)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[6]
-
Anhydrous solvent (e.g., dioxane, toluene, or a mixture like DME/water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), 2-Amino-5-fluorophenylboronic acid hydrochloride (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2-Amino-5-fluorophenylboronic acid hydrochloride and its synthetic products.
Analytical Techniques Comparison
| Technique | Information Provided | Advantages | Limitations |
| ¹H, ¹³C, ¹⁹F, ¹¹B NMR | Detailed structural information, connectivity, purity | Non-destructive, highly quantitative | Lower sensitivity than MS, higher equipment cost |
| HPLC-UV/DAD | Purity, quantification | High throughput, robust, well-established | Provides limited structural information |
| LC-MS | Molecular weight, fragmentation patterns, trace impurity detection | Extremely high sensitivity, confirms molecular identity | Quantification can be less straightforward than HPLC-UV |
Representative Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR: Aromatic protons are expected in the range of 6.5-8.0 ppm, with splitting patterns influenced by fluorine-proton coupling. The amino protons may appear as a broad singlet, and the boronic acid protons are often broad and may exchange with water in the solvent.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
¹³C NMR: Aromatic carbons will appear between 100-160 ppm. Carbons bonded to fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron atom may be broad due to the quadrupolar nature of the boron nucleus.
-
¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.
2. High-Performance Liquid Chromatography (HPLC) [9]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
Conclusion
2-Amino-5-fluorophenylboronic acid hydrochloride is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules for drug discovery. Its unique combination of reactive functional groups allows for its incorporation into a wide range of molecular scaffolds. The ability to use this reagent in robust and versatile reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists aiming to develop novel therapeutics. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this compound in a research and development setting.
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Figure 1: Chemical structure of 2-Amino-5-fluorophenylboronic acid hydrochloride.



